

EMD 1204831: A Selective c-Met Inhibitor for Oncological Research

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Compound of Interest

Compound Name: EMD 1204831

Cat. No.: B3061435

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, including those of the lung, stomach, and kidney.[1][2] **EMD 1204831** has emerged as a potent and highly selective small-molecule inhibitor of c-Met, demonstrating significant anti-tumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of **EMD 1204831**, detailing its mechanism of action, biochemical and cellular activity, and preclinical efficacy. The information presented herein is intended to support further investigation and development of c-Met targeted therapies.

Introduction to c-Met Signaling

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met axis can drive tumorigenesis by promoting cell proliferation, survival, migration, and invasion. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT.

EMD 1204831: Mechanism of Action and Selectivity

EMD 1204831 is an ATP-competitive inhibitor that selectively binds to the c-Met tyrosine kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of c-Met-driven cancer cell proliferation and survival.

Biochemical Activity

EMD 1204831 demonstrates potent inhibition of c-Met kinase activity in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) has been determined to be in the low nanomolar range, highlighting its strong affinity for the target.

Target	IC ₅₀ (nmol/L)	Reference
c-Met	9	
c-Met (enzymatic)	12	

Kinase Selectivity Profile

A critical attribute of a therapeutic kinase inhibitor is its selectivity. **EMD 1204831** has been profiled against a large panel of human kinases and has shown exceptional selectivity for c-Met. This high degree of selectivity minimizes the potential for off-target effects, which can contribute to toxicity.

Kinase	% Inhibition at 10 μ M	IC ₅₀ (nM)	Reference
c-Met	>80%	9	
Other 241 kinases	<50%	>3000	

Data represents a summary from a kinase panel screening. For a comprehensive list of all kinases tested, refer to the source material.

In Vitro Cellular Activity

EMD 1204831 effectively inhibits c-Met phosphorylation and downstream signaling in various cancer cell lines. This leads to a reduction in cell viability and proliferation in a dose-dependent manner.

Inhibition of c-Met Phosphorylation

The inhibitory effect of **EMD 1204831** on c-Met phosphorylation has been demonstrated in cancer cell lines with both HGF-dependent and HGF-independent c-Met activation.

Cell Line	c-Met Activation	IC50 for p-c-Met Inhibition (nmol/L)	Reference
A549	HGF-dependent	15	
EBC-1	Ligand-independent (gene amplification)	Not explicitly stated for EMD 1204831, but inhibition was shown.	

Anti-proliferative Effects

The inhibition of c-Met signaling by **EMD 1204831** translates to anti-proliferative effects in c-Met-dependent cancer cell lines.

Cell Line	IC50 for Cell Viability (μM)	Reference
MKN-45 (gastric cancer)	Data on inhibition of metabolic activity, specific IC50 not provided.	

In Vivo Preclinical Efficacy

The anti-tumor activity of **EMD 1204831** has been evaluated in murine xenograft models using human cancer cell lines. These studies have shown that oral administration of **EMD 1204831** leads to significant tumor growth inhibition and even regression.

Xenograft Tumor Models

EMD 1204831 has demonstrated efficacy in various xenograft models, irrespective of the mode of c-Met activation (HGF-dependent or independent).

Xenograft Model	c-Met Activation Mechanism	Dose and Schedule	Outcome	Reference
Hs746T (gastric cancer)	c-Met gene amplification	3, 10, 30, or 100 mg/kg (single dose)	Dose-dependent inhibition of c-Met phosphorylation and downstream signaling	
Hs746T (gastric cancer)	c-Met gene amplification	Doses as low as 6 mg/kg/d (per os)	Complete tumor regressions	
U87-MG (glioblastoma)	Autocrine HGF expression	Doses as low as 6 mg/kg/d (per os)	Complete tumor regressions	
TPR-Met-transformed mouse fibroblasts	Oncogenic Met fusion protein	Doses as low as 6 mg/kg/d (per os)	Complete tumor regressions	

Importantly, **EMD 1204831** was well-tolerated in these preclinical models, with no significant weight loss observed during treatment.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of **EMD 1204831** against c-Met and other kinases was assessed using a biochemical flash-plate assay. This typically involves a recombinant kinase, a substrate (e.g., a biotinylated peptide), and [γ -33P]-labeled ATP. The amount of incorporated radiolabel into the substrate is measured to determine kinase activity. The IC₅₀ value is calculated from the dose-response curve of the inhibitor.

Cell-Based c-Met Phosphorylation Assay

To measure the inhibition of c-Met phosphorylation in cells, cancer cell lines are treated with varying concentrations of **EMD 1204831**. For HGF-dependent models, cells are stimulated with HGF. Cell lysates are then prepared and subjected to Western blotting or ELISA using antibodies specific for phosphorylated c-Met and total c-Met. The ratio of phosphorylated to total c-Met is quantified to determine the extent of inhibition.

Cell Viability Assay

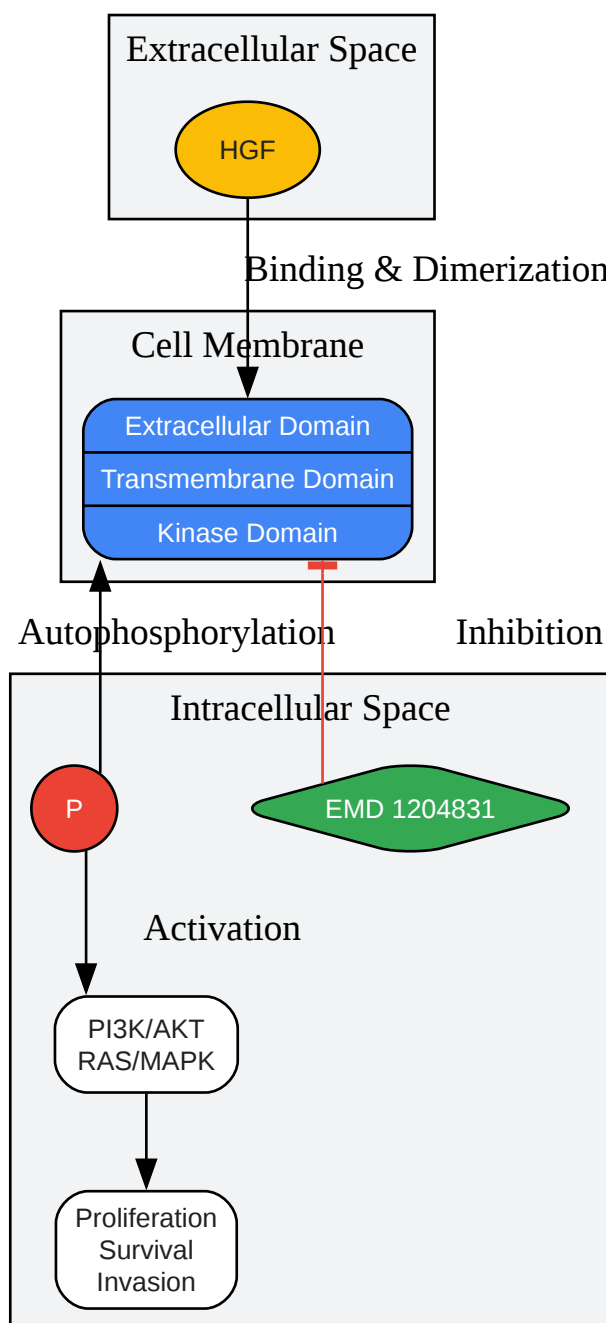
The effect of **EMD 1204831** on cell viability is commonly assessed using assays that measure metabolic activity, such as the MTT or WST-1 assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period. The absorbance, which correlates with the number of viable cells, is then measured to determine the IC₅₀ value.

In Vivo Xenograft Studies

Human cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. **EMD 1204831** is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis of target inhibition (e.g., c-Met phosphorylation).

Visualizations

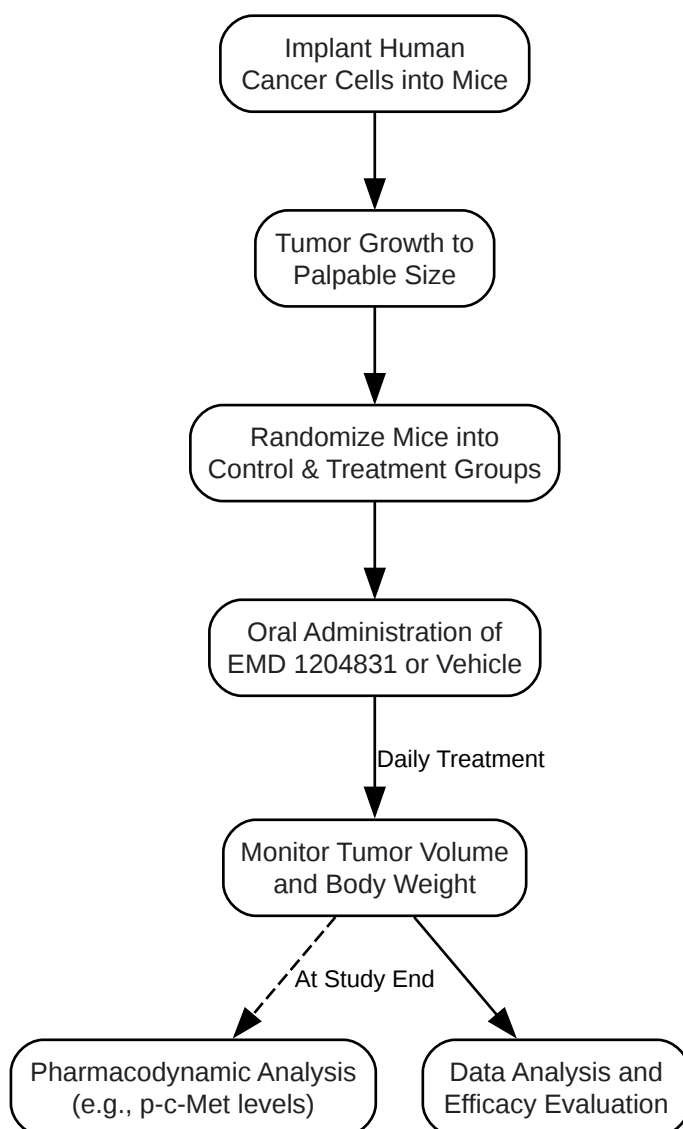
c-Met Signaling Pathway and Inhibition by **EMD 1204831**



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Caption: c-Met signaling and inhibition by **EMD 1204831**.

Experimental Workflow for In Vivo Xenograft Study



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References

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